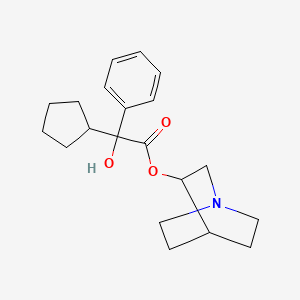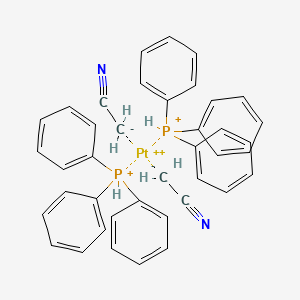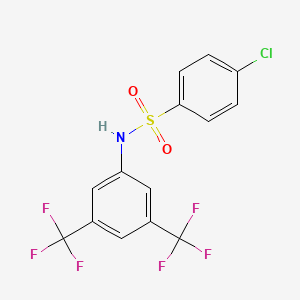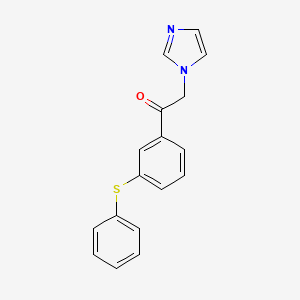
2-(1-Imidazolyl)-3'-(phenylthio)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring and a phenylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 3-phenylsulfanylphenylacetyl chloride under specific conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted imidazoles or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes, contributing to advancements in various manufacturing technologies.
Wirkmechanismus
The mechanism by which 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylsulfanylphenyl group can participate in π-π interactions with biological macromolecules. These interactions can modulate biological processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Imidazole derivatives: Other imidazole-containing compounds, such as 1-methylimidazole and 2-methylimidazole, share structural similarities but differ in their substituents and properties.
Phenylsulfanylphenyl derivatives: Compounds like 3-phenylsulfanylbenzoic acid and 4-phenylsulfanylphenol are structurally related but have different functional groups and reactivity profiles.
Uniqueness: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone stands out due to its specific combination of an imidazole ring and a phenylsulfanylphenyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
73932-18-0 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15/h1-11,13H,12H2 |
InChI-Schlüssel |
CGZCKXZRJJNUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


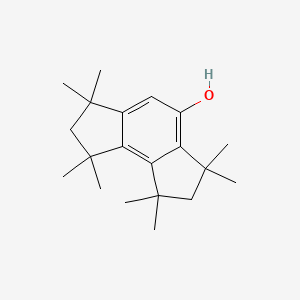
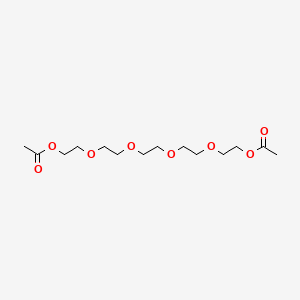

![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
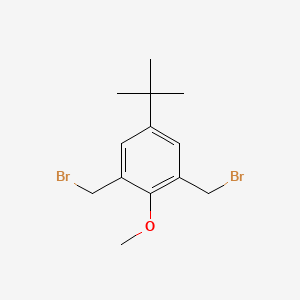
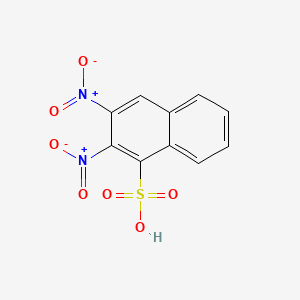
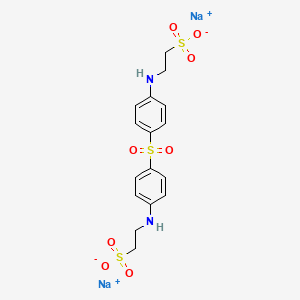
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

